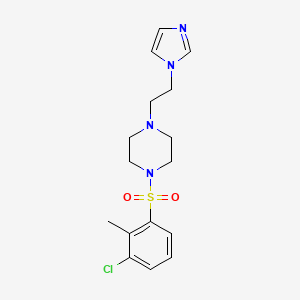

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O2S/c1-14-15(17)3-2-4-16(14)24(22,23)21-11-9-19(10-12-21)7-8-20-6-5-18-13-20/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREAPBNKHBTQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine typically involves multiple steps:

-

Formation of the Imidazole Intermediate:

- Starting with a suitable imidazole derivative, such as 1H-imidazole, the ethylation process is carried out using ethyl bromide in the presence of a base like potassium carbonate to yield 2-(1H-imidazol-1-yl)ethyl bromide.

-

Piperazine Derivative Formation:

- The piperazine ring is then introduced by reacting the intermediate with piperazine under reflux conditions in a solvent like ethanol.

-

Sulfonylation:

- The final step involves the sulfonylation of the piperazine derivative using 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the methylphenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Sulfide derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the sulfonyl group can form strong interactions with protein residues, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations in Sulfonyl-Substituted Piperazines

a. Sulfonyl Group Modifications

- Target Compound : 3-Chloro-2-methylphenylsulfonyl group.

- Analog 1: 1-(2-(1H-Imidazol-1-yl)ethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine () Substituent: 2-Methoxy-5-methylphenyl.

- Analog 2 : 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ()

b. Piperazine Substituent Variations

- Target Compound : 2-(1H-Imidazol-1-yl)ethyl chain.

- Analog 3: 1-(3-Chloro-2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine () Substituent: Pyrrolidinylsulfonyl.

- Analog 4 : tert-Butyl 4-((1H-imidazol-1-yl)methyl)piperazine-1-carboxylate ()

Pharmacological and Physicochemical Properties

*Calculated using fragment-based methods.

- Imidazole-containing analogs (e.g., target compound, Analog 1) show structural parallels to azole antifungals (e.g., ketoconazole), suggesting similar mechanisms .

Biological Activity

1-(2-(1H-imidazol-1-yl)ethyl)-4-((3-chloro-2-methylphenyl)sulfonyl)piperazine, a compound featuring an imidazole ring and a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 303.80 g/mol. Its structure includes:

- An imidazole ring, which is known for its biological significance.

- A piperazine ring, often involved in various pharmacological activities.

- A sulfonyl group that enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole and piperazine rings significantly influence the compound's biological activity. For instance:

- The presence of halogen substituents (like chlorine) on the phenyl ring enhances the inhibitory potency against carbonic anhydrase.

- Variations in the alkyl groups attached to the imidazole ring can alter the selectivity and potency against specific isoforms of carbonic anhydrase.

Table: SAR Analysis of Related Compounds

| Compound | Substituents | hCA II IC50 (µM) |

|---|---|---|

| 9ae | 4-Methoxy | 57.7 |

| 9bb | 4-Chloro | 76.4 |

| 9ca | 4-Methyl | 79.9 |

| 9cc | No substituent | 57.8 |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of similar piperazine derivatives in vitro against various cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting a promising therapeutic avenue for further exploration.

Case Study 2: Inhibition Mechanism

Research involving the inhibition mechanism of carbonic anhydrase by sulfonamide derivatives showed that compounds similar to our target could effectively reduce tumor-associated carbonic anhydrase activity, which is crucial for tumor growth and metastasis. This inhibition was attributed to the binding affinity of the sulfonamide group to the enzyme's active site.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, including:

- Imidazole functionalization : Alkylation of imidazole to introduce the ethyl linker.

- Piperazine sulfonylation : Reaction of piperazine with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Methodological tip : Optimize reaction stoichiometry and use catalysts (e.g., CuSO4·5H2O in click chemistry for similar piperazine derivatives) to improve yield .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns on the piperazine and imidazole rings (e.g., chemical shifts for sulfonyl groups at ~3.5–4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- FT-IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and imidazole (C=N, ~1600 cm⁻¹) functional groups .

Q. How can researchers address solubility challenges in pharmacological assays?

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400/water mixtures).

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modifications . Note : Solubility data for similar compounds are often unreported in public databases, necessitating empirical testing .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity against neurological targets?

- Target selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT1A/2A, dopamine D2) .

- In vitro assays : Use radioligand binding assays or calcium flux measurements in transfected HEK293 cells.

- Dose-response studies : Include positive controls (e.g., aripiprazole for dopamine receptors) and validate results with orthogonal methods (e.g., cAMP accumulation assays) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity levels.

- SAR studies : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate pharmacophoric elements .

- Orthogonal validation : Use knock-out cell models or in vivo pharmacokinetic studies to confirm target engagement .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., imidazole coordination with metal ions in enzymes) .

- MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

- ADMET prediction : Tools like SwissADME to estimate blood-brain barrier permeability, critical for CNS-targeted studies .

Q. How does the sulfonyl group influence chemical reactivity and stability?

- Electrophilicity : The sulfonyl group enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .

- Stability testing : Monitor decomposition via HPLC under stress conditions (40°C, 75% RH) and identify degradation products (e.g., sulfonic acids) .

Q. What are best practices for stability profiling in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.